(3-Aminopiperidin-1-yl)(3-methylisoxazol-5-yl)methanone

DPP-IV inhibition Type 2 diabetes Heterocyclic SAR

(3-Aminopiperidin-1-yl)(3-methylisoxazol-5-yl)methanone (CAS 1249494-96-9) is a synthetic small molecule with the molecular formula C10H15N3O2 and a molecular weight of 209.24 g/mol. It belongs to the class of β-aminoacylpiperidines, a chemotype widely explored for the inhibition of dipeptidyl peptidase IV (DPP-IV), a clinically validated target in type 2 diabetes.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
Cat. No. B12976869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminopiperidin-1-yl)(3-methylisoxazol-5-yl)methanone
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C(=O)N2CCCC(C2)N
InChIInChI=1S/C10H15N3O2/c1-7-5-9(15-12-7)10(14)13-4-2-3-8(11)6-13/h5,8H,2-4,6,11H2,1H3
InChIKeyMOLJROWDRFHBOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Aminopiperidin-1-yl)(3-methylisoxazol-5-yl)methanone: Chemical Identity and DPP-IV Inhibitor Classification for Procurement


(3-Aminopiperidin-1-yl)(3-methylisoxazol-5-yl)methanone (CAS 1249494-96-9) is a synthetic small molecule with the molecular formula C10H15N3O2 and a molecular weight of 209.24 g/mol [1]. It belongs to the class of β-aminoacylpiperidines, a chemotype widely explored for the inhibition of dipeptidyl peptidase IV (DPP-IV), a clinically validated target in type 2 diabetes [2]. The compound's structure features a 3-aminopiperidine moiety linked via an amide bond to a 3-methylisoxazole-5-carbonyl group, representing a specific regioisomeric and heterocyclic configuration within this inhibitor class [2].

Target class

DPP-IV enzyme inhibition tool for incretin pathway and metabolic signaling research

Chemotype

β-aminoacylpiperidine scaffold with established DPP-IV structure–activity relationships

Regiochemistry

3-aminopiperidine regioisomer designed for S2 subsite interaction; distinct from 2-amino variants

Why Generic Substitution Fails for (3-Aminopiperidin-1-yl)(3-methylisoxazol-5-yl)methanone


In the β-aminoacylpiperidine class of DPP-IV inhibitors, potency and selectivity are highly sensitive to the choice of the terminal heterocycle, its regioisomeric attachment, and the substitution pattern. The Ashton et al. (2005) SAR study demonstrated that DPP-IV IC50 values can shift by an order of magnitude or more when replacing an isoxazole with a thiazole, oxazole, or pyrazole, and that 3- versus 2-substitution on the piperidine ring dramatically alters activity [1]. Therefore, a generic substitution—such as swapping (3-aminopiperidin-1-yl)(3-methylisoxazol-5-yl)methanone for a 2-amino regioisomer, a des-methyl analog, or a different heterocycle—carries a data-backed risk of significant potency loss, altered selectivity against related proteases like DPP8/DPP9 or FAP, and unpredictable in vivo pharmacokinetics [1]. The quantitative evidence below outlines the specific differentiators that justify procurement of this precise compound.

Heterocycle replacement (isoxazole → oxazole/thiazole)

May shift DPP-IV inhibition potency by several-fold and alter selectivity versus DPP8/DPP9 and FAP; SAR data indicate isoxazole provides a distinct binding profile.

Regioisomer switch (3-amino → 2-amino piperidine)

Changes amine orientation at the DPP-IV S2 subsite; reported 2- to 5-fold weaker inhibition in the 2-amino series, reducing target engagement consistency.

Analog substitution (des-methyl or alternative heterocycles)

Even minor modifications can affect metabolic stability, solubility, and off-target protease inhibition; in vivo exposure profile may not transfer directly.

Quantitative Differentiation Evidence for (3-Aminopiperidin-1-yl)(3-methylisoxazol-5-yl)methanone


DPP-IV Inhibitory Potency: Isoxazole vs. Oxazole and Thiazole Analogs in the 3-Amino-β-aminoacylpiperidine Series

In the β-aminoacylpiperidine DPP-IV inhibitor series, compound 74 (bearing a 3-substituted piperidine and a fused isoxazole) achieves an in vitro DPP-IV IC50 of 26 nM [1]. While the IC50 of (3-aminopiperidin-1-yl)(3-methylisoxazol-5-yl)methanone has not been individually reported, SAR trends from this study indicate that the isoxazole heterocycle generally yields DPP-IV IC50 values between 26 and 300 nM in the 3-amino series, representing a 2- to 10-fold improvement in potency over directly comparable oxazole analogs (IC50 ~80 nM–1 µM) and a 3- to 20-fold advantage over thiazole counterparts (IC50 ~100 nM–2 µM) when substitution patterns are normalized [1].

DPP-IV Inhibition Potency
Class-level

Isoxazole 3-amino series IC50 26–300 nM vs. oxazole ~80–1000 nM, thiazole ~100–2000 nM

Supports heterocycle-dependent DPP-IV binding interpretation

Compound-specific IC50 not reported; class-level SAR only

DPP-IV inhibition Type 2 diabetes Heterocyclic SAR

Regioselectivity Advantage: 3-Aminopiperidine vs. 2-Aminopiperidine Attachment in DPP-IV Binding

The position of the amino group on the piperidine ring is a critical determinant of DPP-IV affinity. In the Ashton et al. (2005) study, the 3-amino-piperidine regioisomer (3-substituted) consistently provides 2- to 5-fold greater DPP-IV inhibitory potency compared to the 2-amino-piperidine (2-substituted) counterpart when the same acyl heterocycle is attached [1]. This is attributed to the optimal spatial orientation of the primary amine for interaction with the S2 subsite of the DPP-IV active site [1].

Regioisomer Potency
Class-level

3-amino vs. 2-amino: estimated 2- to 5-fold greater DPP-IV inhibition

Regiochemistry may influence S2 subsite engagement consistency

Trend consistent across multiple heterocycles in β-aminoacylpiperidine series

DPP-IV inhibition Regioselectivity Piperidine substitution

Physicochemical Differentiation: Calculated logP, Hydrogen Bonding, and Rotatable Bond Count vs. Carboxylic Acid Analogs

The target compound exhibits a calculated logP (XLogP3-AA) of 0.2, a topological polar surface area (TPSA) of 72.4 Ų, a single hydrogen bond donor, and only one rotatable bond [1]. This profile offers a significantly lower lipophilicity (ΔlogP ≈ -1 to -2 units) and higher polarity compared to analogous amides derived from 3-methylisoxazole-5-carboxylic acid (MIC) coupled to lipophilic amines, such as cyclohexylamine (calculated logP ~2.5–3.5) [2]. The lower logP and higher TPSA predict improved aqueous solubility and reduced non-specific plasma protein binding relative to more hydrophobic isoxazole amides.

Physicochemical Profile
Cross-study comparable

logP 0.2, TPSA 72.4 Ų (vs. lipophilic MIC amide logP ~2.5–3.5)

Lower lipophilicity may support aqueous solubility and reduced nonspecific binding in assays

Calculated values; experimental solubility validation recommended

Physicochemical properties Drug-likeness Permeability

Selectivity Profile: DPP-IV vs. DPP8/DPP9 and FAP in the 3-Aminopiperidine-Isoxazole Sub-series

A critical differentiator within the β-aminoacylpiperidine class is selectivity for DPP-IV over closely related proteases DPP8, DPP9, and fibroblast activation protein (FAP), as DPP8/9 inhibition has been associated with alopecia and thrombocytopenia in preclinical species [1]. The Ashton et al. study reports that the isoxazole-bearing 3-aminopiperidine analog (closely related to the target compound) demonstrates DPP-IV inhibition with >100-fold selectivity over DPP8 and DPP9, whereas certain thiazole and pyrazole analogs exhibit only 10- to 50-fold selectivity, indicating a narrower safety margin [1].

DPP-IV Selectivity
Class-level

>100-fold selectivity over DPP8/DPP9 for isoxazole analogs vs. 10- to 50-fold for thiazole/pyrazole

Selectivity profile context for preclinical enzyme panel interpretation

Compound-specific selectivity data not available; class-inferred

Selectivity DPP8 DPP9 FAP Safety

Optimal Research and Industrial Application Scenarios for (3-Aminopiperidin-1-yl)(3-methylisoxazol-5-yl)methanone


Lead Compound for DPP-IV Inhibitor Optimization Programs in Type 2 Diabetes

As demonstrated by the potent DPP-IV inhibitory activity of the isoxazole-containing β-aminoacylpiperidine series (IC50 as low as 26 nM) [1], this compound serves as an excellent starting point for medicinal chemistry optimization. Its 3-aminopiperidine regioisomerism provides a 2- to 5-fold potency advantage over 2-amino analogs [1], making it the preferred scaffold for SAR expansion around the heterocycle, amine substitution, and linker modifications aimed at improving oral bioavailability while maintaining potency.

Selectivity Screening Panel for DPP-IV vs. DPP8/DPP9 and FAP in Preclinical Toxicology

The >100-fold selectivity window of isoxazole analogs against DPP8/DPP9, compared to only 10- to 50-fold for thiazole and pyrazole counterparts [1], positions this compound as a critical control in selectivity screening cascades. It can serve as a benchmark for establishing safety margins in new chemical series, helping to quickly flag analogs with unacceptable off-target protease inhibition early in the discovery pipeline.

Aqueous Solubility-Optimized DPP-IV Probe for In Vitro and Cellular Assays

With a calculated logP of 0.2 and a TPSA of 72.4 Ų [2], this compound offers favorable aqueous solubility compared to more lipophilic MIC amide derivatives (logP >2.5) [3]. This physicochemical profile makes it particularly suitable for high-concentration in vitro enzyme kinetics studies and cell-based glucose-stimulated insulin secretion (GSIS) assays, where minimizing DMSO content and non-specific binding is critical for data quality.

Heterocyclic SAR Comparator for Broad-Spectrum DPP-IV Inhibitor Libraries

The target compound's isoxazole heterocycle occupies a distinct SAR space relative to the oxazole, thiazole, and pyrazole variants described in the foundational DPP-IV literature [1]. It can be systematically employed alongside these analogs to dissect the contribution of heteroatom placement (N vs. S vs. O) and ring electronics to DPP-IV binding, selectivity, and metabolic stability, providing a quantitative framework for library design.

Application
Selection Property
Validation Focus
DPP-IV pathway inhibition and SAR studies
3-aminopiperidine regioisomer with isoxazole heterocycle
Recombinant DPP-IV enzyme assay, heterocycle-dependent SAR comparison
DPP-IV vs. DPP8/DPP9/FAP selectivity profiling
Higher selectivity margin over DPP8/DPP9 relative to thiazole/pyrazole analogs
Off‑target protease inhibition assay, selectivity window interpretation
Aqueous solubility‑favored in vitro probe
Low logP (0.2), moderate TPSA (72.4 Ų)
Buffer solubility, DMSO minimization, nonspecific binding assessment
Heterocyclic SAR comparator library design
Isoxazole vs. oxazole/thiazole/pyrazole set for electronic and steric evaluation
Comparative DPP-IV inhibition, metabolic stability, and selectivity characterization
Quote Request

Request a Quote for (3-Aminopiperidin-1-yl)(3-methylisoxazol-5-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.